molecular formula C9H13NO B7905146 (5-Methoxy-2-methylphenyl)methanamine

(5-Methoxy-2-methylphenyl)methanamine

Cat. No.: B7905146
M. Wt: 151.21 g/mol
InChI Key: HKNJJTXLCIGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-2-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of benzylamine, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylphenyl)methanamine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar reductive amination techniques but on a larger scale. The choice of reagents and catalysts can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-2-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed:

    Oxidation: 5-Methoxy-2-methylbenzaldehyde or 5-Methoxy-2-methylbenzoic acid.

    Reduction: Various reduced amine derivatives.

    Substitution: Halogenated or other substituted benzylamine derivatives.

Scientific Research Applications

(5-Methoxy-2-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylphenyl)methanamine involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Methoxybenzylamine: Lacks the methyl group, which can affect its reactivity and applications.

    3-Methoxybenzylamine: The position of the methoxy group changes its chemical properties.

    4-Methoxybenzylamine: Similar to (5-Methoxy-2-methylphenyl)methanamine but with the methoxy group in a different position.

Uniqueness: this compound is unique due to the specific positioning of the methoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

(5-methoxy-2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNJJTXLCIGAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methoxy-2-methylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Methoxy-2-methylphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Methoxy-2-methylphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Methoxy-2-methylphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(5-Methoxy-2-methylphenyl)methanamine
Reactant of Route 6
(5-Methoxy-2-methylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.